2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid
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Overview
Description
2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid is an organic compound with significant applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, an acetylamino group, and a phenylpropanoic acid moiety.
Preparation Methods
The synthesis of 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid under basic conditions . Common catalysts for this reaction include triethylamine or potassium carbonate. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development . The compound binds to auxin receptors, triggering a cascade of cellular responses that lead to uncontrolled growth and eventual plant death.
Comparison with Similar Compounds
2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: Both compounds contain a dichlorophenoxy group, but 2,4-Dichlorophenoxyacetic acid is primarily used as a herbicide.
2-(2,4-Dichlorophenoxy)propionic acid: This compound has a similar structure but differs in the position of the propionic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(3,4-dichlorophenoxy)acetyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-13-7-6-12(9-14(13)19)24-10-16(21)20-15(17(22)23)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGWIOOVMWKVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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